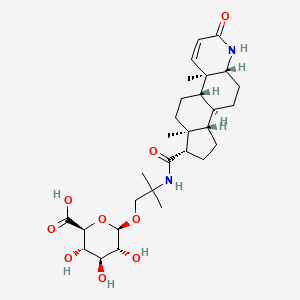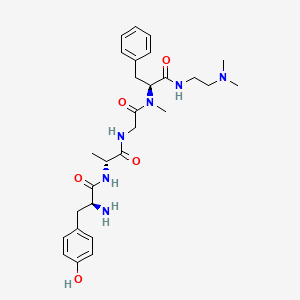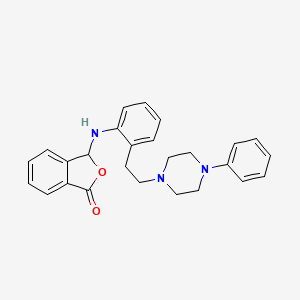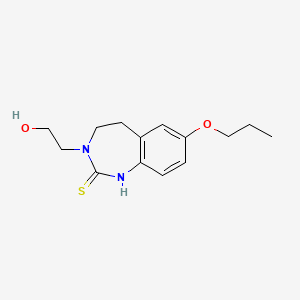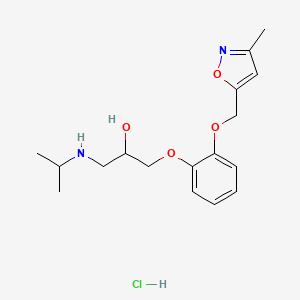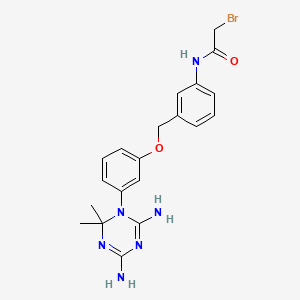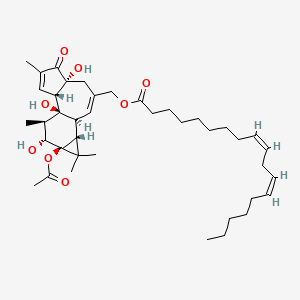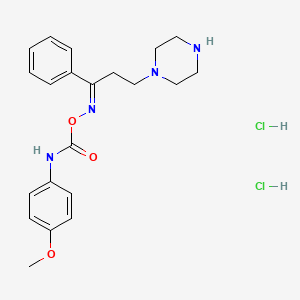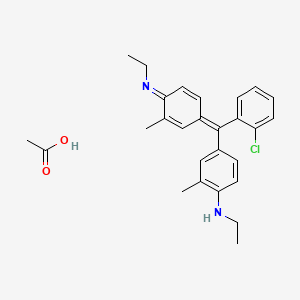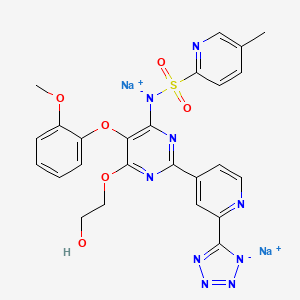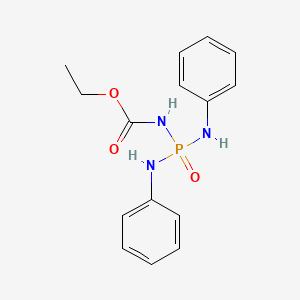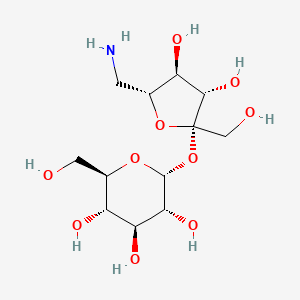
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3',5'-O-Hemiacetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal is a nucleoside analogue with a unique structure that includes a formyl group at the 3’ position of the lyxo-pentofuranosyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal typically involves the protection of the hydroxyl groups of the sugar moiety, followed by the introduction of the formyl group at the 3’ position. The uracil base is then attached to the sugar moiety through a glycosidic bond. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic route described above, with optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: 1-(3-Deoxy-3-C-carboxyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal.
Reduction: 1-(3-Deoxy-3-C-hydroxymethyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its potential role in the modification of nucleic acids and its effects on biological processes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Wirkmechanismus
The mechanism of action of 1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The formyl group at the 3’ position can form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Deoxy-3-C-allyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with an allyl group instead of a formyl group.
1-(3-Deoxy-3-C-hydroxymethyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with a hydroxymethyl group instead of a formyl group.
1-(3-Deoxy-3-C-carboxyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal is unique due to the presence of the formyl group at the 3’ position, which can participate in various chemical reactions and potentially enhance its biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
130464-14-1 |
|---|---|
Molekularformel |
C10H12N2O6 |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
1-[(2R)-3,4-dihydroxy-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O6/c13-5-1-2-12(10(16)11-5)8-7(14)6-4(18-8)3-17-9(6)15/h1-2,4,6-9,14-15H,3H2,(H,11,13,16)/t4?,6?,7?,8-,9?/m1/s1 |
InChI-Schlüssel |
JDLALIPYZHDYAP-DQYLMENISA-N |
Isomerische SMILES |
C1C2C(C([C@@H](O2)N3C=CC(=O)NC3=O)O)C(O1)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)C(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


